Bienvenue dans la boutique en ligne BenchChem!

Bisabosqual A

Squalene Synthase Inhibition Antifungal Target Engagement IC50 Comparison

Bisabosqual A is a bisabolane-type meroterpenoid first isolated from the culture broth of Stachybotrys sp. RF-7260 and classified as a tetracyclic cis-fused benzofurobenzopyran natural product.

Molecular Formula C23H28O5
Molecular Weight 384.5 g/mol
Cat. No. B1243685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisabosqual A
Synonymsbisabosqual A
Molecular FormulaC23H28O5
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC(=CCCC1(C2CCC(C3C2C4=C(O1)C=C(C(=C4O3)C=O)C=O)(C)O)C)C
InChIInChI=1S/C23H28O5/c1-13(2)6-5-8-23(4)16-7-9-22(3,26)21-18(16)19-17(28-23)10-14(11-24)15(12-25)20(19)27-21/h6,10-12,16,18,21,26H,5,7-9H2,1-4H3/t16-,18+,21-,22+,23+/m1/s1
InChIKeyJBVANMOFCVQYLP-MQRVUQIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisabosqual A Procurement Guide: Squalene Synthase and Asparagine Synthetase Duality for Targeted Research


Bisabosqual A is a bisabolane-type meroterpenoid first isolated from the culture broth of Stachybotrys sp. RF-7260 and classified as a tetracyclic cis-fused benzofurobenzopyran natural product [1]. Its primary reported mechanism is inhibition of microsomal squalene synthase, with potent activity against fungal and mammalian enzymes [2]. Subsequent discovery revealed a second, mechanistically distinct target—human asparagine synthetase (ASNS)—conferred through covalent modification of the K556 residue, a feature not described for the co‑isolated analogs bisabosquals B, C, or D [3]. This dual‑target profile, coupled with a solved total synthesis pathway, positions Bisabosqual A as a structurally and functionally differentiated tool compound for lipid‑ and amino‑acid‑metabolism research.

Why Bisabosqual A Cannot Be Replaced by Generic In‑Class Squalene Synthase Inhibitors


In‑class bisabosqual congeners such as bisabosqual C share similar squalene synthase IC50 values (within the same 0.2–2.5 μg/mL range), yet they differ fundamentally in their target–protein interaction landscape [1]. Bisabosqual C has not been demonstrated to covalently engage ASNS, whereas Bisabosqual A modifies the K556 catalytic residue of ASNS with an IC50 of 10.7 μM, inducing oxidative stress and apoptosis in A549 lung cancer cells [2]. Additionally, the bisabosqual scaffold exhibits strong structure–activity divergence: bisabosqual B shows only weak antifungal activity, while Bisabosqual A displays broad‑spectrum antifungal potency . These orthogonal activities mean that substituting Bisabosqual A with a closely related analog will not recapitulate the same polypharmacology, and may result in loss of both antifungal and anticancer cell‑penetration readouts. Researchers requiring simultaneous modulation of sterol biosynthesis and asparagine metabolism should therefore avoid generic in‑class replacement.

Bisabosqual A Head‑to‑Head Quantitative Differentiation Evidence


Fungal Squalene Synthase Inhibition: Bisabosqual A vs. Bisabosqual C

In the original isolation study, Bisabosqual A inhibited microsomal squalene synthase from Saccharomyces cerevisiae with an IC50 of 0.43 μg/mL (≈1.1 μM, based on MW 384.47) and from Candida albicans with an IC50 of 0.25 μg/mL (≈0.65 μM) [1]. Although the authors stated that bisabosqual C exhibited “similar” inhibitory activity, the explicit numeric IC50 values for bisabosqual C were not reported, leaving Bisabosqual A as the only quantitatively characterized agent in the series [1]. This lack of quantitative parity means that procurement of Bisabosqual A ensures access to the sole bisabosqual congener with publicly verified, reproducible IC50 data for fungal squalene synthase.

Squalene Synthase Inhibition Antifungal Target Engagement IC50 Comparison

ASNS Covalent Inhibition: A Unique Mechanism Not Shared by Other Bisabosquals

Bisabosqual A is the first and only bisabosqual congener reported to inhibit human asparagine synthetase (ASNS) through covalent attachment to the K556 residue, with a measured IC50 of 10.7 μM in a cell‑free ASNS activity assay [1]. This covalent mechanism triggers downstream oxidative stress, apoptosis, and suppression of autophagy and EMT in A549 non‑small cell lung cancer cells [1]. No comparable ASNS engagement data exist for bisabosquals B, C, D, nitrobisabosquals, or stachybisbins, establishing Bisabosqual A as a unique dual‑target tool compound.

Asparagine Synthetase Covalent Inhibitor Cancer Metabolism

Broad‑Spectrum Antifungal Activity vs. Bisabosqual B

In the primary screen, Bisabosqual A exhibited broad‑spectrum in vitro antifungal activity, while its direct analog bisabosqual B was reported to possess only weak antifungal activity [1]. Although quantitative MIC values are not publicly available, the qualitative difference is corroborated by vendor‑compiled bioactivity profiles highlighting broad‑spectrum efficacy for Bisabosqual A and negligible activity for Bisabosqual B . This functional divergence is critical when selecting a bisabosqual for antifungal mode‑of‑action studies.

Antifungal Spectrum Microbial Sensitivity Natural Product

Mammalian Squalene Synthase Inhibition: Cross-Species Quantitative Activity

Bisabosqual A inhibited squalene synthase in rat liver microsomes with an IC50 of 2.5 μg/mL (≈6.5 μM) and in HepG2 cells with an IC50 of 0.95 μg/mL (≈2.5 μM) [1]. In contrast, bisabosqual C was only qualitatively described as similar, and no specific mammalian enzyme IC50 values were tabulated for the other analogs [1]. Bisabosqual A is therefore the only bisabosqual with fully disclosed, multi‑species mammalian squalene synthase inhibition data.

Mammalian Squalene Synthase Cholesterol-lowering HepG2 Cells

Total Synthesis Accessibility: Enabling Structure–Activity Relationship (SAR) Expansion

The first total synthesis of (±)-Bisabosqual A was completed in 14 linear steps from commercially available starting materials, using a tandem radical cyclization to construct the tetracyclic core and three stereogenic centers [1]. This synthetic route provides a defined, scalable entry point for analogue generation, a capability not yet reported for bisabosquals C or D. The existence of a published total synthesis enables researchers to chemically modify the parent scaffold, supporting SAR exploration and the creation of focused compound libraries.

Total Synthesis Drug Discovery SAR Chemistry

Priority Application Scenarios for Bisabosqual A Based on Quantitative Evidence


Dual Squalene Synthase / Asparagine Synthetase Inhibitor Reference Standard

Bisabosqual A is the only compound in the bisabosqual family with documented inhibition of both squalene synthase (IC50 0.25–2.5 μg/mL) and asparagine synthetase (IC50 10.7 μM, covalent K556 modification) [1][2]. Laboratories investigating the crosstalk between sterol biosynthesis and amino acid metabolism can use Bisabosqual A as a single, well‑characterized probe without requiring a second tool compound.

Antifungal Mode‑of‑Action Studies in Candida and Saccharomyces Species

With quantitative IC50 values of 0.25 μg/mL (C. albicans) and 0.43 μg/mL (S. cerevisiae) for squalene synthase, and confirmed broad‑spectrum antifungal activity, Bisabosqual A is the preferred inhibitor for structure‑function studies of fungal ergosterol biosynthesis [1]. Its superiority over bisabosqual B (weak activity) and bisabosqual C (unquantified) ensures reproducible dose–response data.

Chemical Biology of Covalent Protein Modification

Bisabosqual A covalently modifies the K556 side chain of ASNS, providing a rare small‑molecule tool to study lysine‑targeted covalent inhibition in cancer metabolism [2]. This application is exclusive to Bisabosqual A within its structural class, and the available total synthesis permits generation of activity‑based probe derivatives for chemoproteomic profiling.

Medicinal Chemistry Starting Point for Hypercholesterolemia Lead Optimization

The availability of a 14‑step total synthesis, combined with mammalian squalene synthase IC50 data (rat liver: 2.5 μg/mL; HepG2: 0.95 μg/mL), makes Bisabosqual A a structurally defined starting point for cholesterol‑lowering drug discovery programs [1][3]. No other bisabosqual offers this combination of synthetic access and multi‑species pharmacological data.

Quote Request

Request a Quote for Bisabosqual A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.